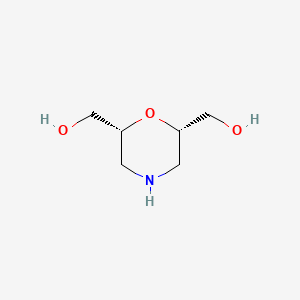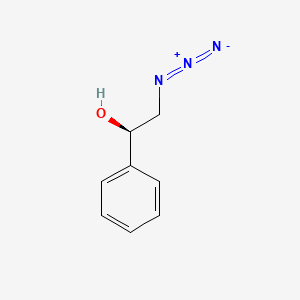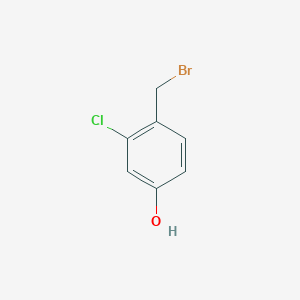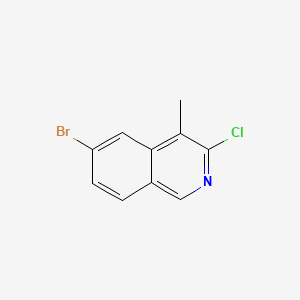
((2S,6R)-Morpholine-2,6-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,6R)-Morpholine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-Morpholine-2,6-diyl)dimethanol typically involves the reaction of morpholine with formaldehyde under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically obtained through distillation and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of morpholine-2,6-dicarboxylic acid.
Reduction: Formation of morpholine-2,6-dimethylamine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.
Applications De Recherche Scientifique
((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2,6-Dimethylmorpholine: Similar in structure but lacks the hydroxymethyl groups.
trans-2,6-Dimethylmorpholine: Another isomer with different stereochemistry.
2,6-Dimethylmorpholine: A simpler derivative without the chiral centers.
Uniqueness
((2S,6R)-Morpholine-2,6-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+ |
Clé InChI |
GETXODYPLYGMHT-OLQVQODUSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](CN1)CO)CO |
SMILES canonique |
C1C(OC(CN1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)


![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
